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Compound of Interest

Compound Name:
3-Chloromethyl-5-iodo-pyridine

hydrochloride

Cat. No.: B1290991 Get Quote

An In-depth Technical Guide to 3-Chloromethyl-5-iodo-pyridine hydrochloride: Properties,

Synthesis, and Applications in Medicinal Chemistry

Abstract
3-Chloromethyl-5-iodo-pyridine hydrochloride is a specialized heterocyclic compound of

significant interest to the fields of medicinal chemistry and drug discovery. As a trifunctional

building block, it incorporates a pyridine core, a reactive chloromethyl group, and a versatile

iodo-substituent. This combination allows for sequential, site-selective modifications, making it

a valuable scaffold for constructing complex molecular architectures. This guide provides a

comprehensive technical overview of its chemical properties, outlines a logical synthetic

pathway with mechanistic considerations, discusses methods for its characterization, and

explores its strategic applications in the development of novel therapeutics. Safety protocols

and handling procedures are also detailed to ensure its proper use in a research setting.

Chemical Identity and Physicochemical Properties
The fundamental characteristics of 3-Chloromethyl-5-iodo-pyridine hydrochloride are

crucial for its effective use in synthesis. The hydrochloride salt form enhances its stability and

improves its handling properties as a solid, compared to the free base.

IUPAC Name: 3-(chloromethyl)-5-iodopyridine;hydrochloride
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CAS Number: 879326-79-1[1]

Molecular Formula: C₆H₆Cl₂IN[1]

Molecular Weight: 289.93 g/mol [1]

The structure possesses three key features:

Pyridine Ring: A core aromatic heterocycle prevalent in numerous FDA-approved drugs,

valued for its ability to engage in hydrogen bonding and its contribution to aqueous solubility.

[2][3]

Chloromethyl Group (-CH₂Cl): An electrophilic moiety at the 3-position, which serves as a

reactive handle for introducing nucleophiles.

Iodo Group (-I): Located at the 5-position, this halogen is an excellent leaving group and a

versatile anchor for transition-metal-catalyzed cross-coupling reactions.

Caption: Chemical Structure of 3-Chloromethyl-5-iodo-pyridine hydrochloride.

Table 1: Physicochemical Properties

Property Value Source/Comment

Physical State Solid
Expected for hydrochloride

salts.

Storage
Store in a cool, dry, well-

ventilated area.

[4] Recommended for

chlorinated pyridine

hydrochlorides.

Purity Typically >95%
Available from commercial

suppliers.[1]

SMILES C1=C(C=NC=C1I)CCl.Cl
Isomeric SMILES

representation.

InChI Key
MGLHBJMGHXZHPU-

UHFFFAOYSA-N
Generated from structure.
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Synthesis and Mechanistic Insights
While specific preparations for this exact molecule are proprietary, a logical and robust

synthetic route can be designed based on established organometallic and heterocyclic

chemistry principles. A plausible multi-step synthesis starting from 3,5-dibromopyridine is

outlined below. This approach is chosen for the commercial availability of the starting material

and the high-yielding nature of the proposed transformations.

Proposed Synthetic Pathway

3,5-Dibromopyridine

1. n-BuLi, -78°C
2. DMF

3-Bromo-5-formylpyridine

NaBH₄, MeOH

(5-Bromo-pyridin-3-yl)methanol

NaI, CuI, N,N'-dimethylethylenediamine,
Dioxane, 110°C (Finkelstein Reaction)

(5-Iodo-pyridin-3-yl)methanol

1. SOCl₂
2. HCl (gas or ether)

3-Chloromethyl-5-iodo-pyridinehydrochloride

Click to download full resolution via product page

Caption: Proposed multi-step synthesis of 3-Chloromethyl-5-iodo-pyridine hydrochloride.
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Detailed Experimental Protocol (Hypothetical)
Step 1: Formylation of 3,5-Dibromopyridine

Rationale: A selective lithium-halogen exchange at the more accessible 3-position, followed

by quenching with an electrophile (DMF), introduces the formyl group. The low temperature

(-78°C) is critical to prevent side reactions.

Procedure:

Dissolve 3,5-dibromopyridine (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or

Ar).

Cool the solution to -78°C using a dry ice/acetone bath.

Add n-butyllithium (1.05 eq) dropwise, maintaining the temperature. Stir for 1 hour.

Add N,N-dimethylformamide (DMF) (1.2 eq) and stir for an additional 2 hours at -78°C.

Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room

temperature.

Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and purify by

column chromatography to yield 3-bromo-5-formylpyridine.

Step 2: Reduction to (5-Bromo-pyridin-3-yl)methanol

Rationale: Sodium borohydride is a mild and selective reducing agent for converting

aldehydes to primary alcohols without affecting the pyridine ring or the bromo-substituent.

Procedure:

Dissolve 3-bromo-5-formylpyridine (1.0 eq) in methanol (MeOH).

Cool the solution to 0°C in an ice bath.

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

Stir for 2-3 hours, monitoring by TLC until the starting material is consumed.
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Neutralize the reaction with dilute HCl and remove the methanol under reduced pressure.

Extract the aqueous residue with ethyl acetate and purify to obtain the alcohol.

Step 3: Halogen Exchange to (5-Iodo-pyridin-3-yl)methanol

Rationale: A copper-catalyzed Finkelstein reaction is an effective method for converting an

aryl bromide to an aryl iodide. The use of a ligand like N,N'-dimethylethylenediamine

accelerates the catalytic cycle.

Procedure:

To a reaction vessel, add (5-bromo-pyridin-3-yl)methanol (1.0 eq), sodium iodide (NaI) (2.0

eq), copper(I) iodide (CuI) (0.1 eq), and N,N'-dimethylethylenediamine (0.2 eq).

Add anhydrous dioxane as the solvent and degas the mixture.

Heat the reaction to 110°C and stir for 12-24 hours.

After cooling, dilute with water and extract with ethyl acetate. Purify by chromatography.

Step 4: Chlorination and Salt Formation

Rationale: Thionyl chloride (SOCl₂) is a standard reagent for converting alcohols to alkyl

chlorides via an Sₙi or Sₙ2 mechanism.[5] Subsequent treatment with HCl provides the

stable hydrochloride salt.

Procedure:

Dissolve (5-iodo-pyridin-3-yl)methanol (1.0 eq) in an inert solvent like toluene.

Slowly add thionyl chloride (1.2 eq) at 0°C.[5]

Allow the reaction to warm to room temperature and stir until completion.

Evaporate the solvent and excess thionyl chloride.
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Redissolve the crude product in anhydrous diethyl ether and bubble dry HCl gas through

the solution (or add a solution of HCl in ether) to precipitate the hydrochloride salt.

Filter the solid, wash with cold ether, and dry under vacuum to yield the final product.

Spectroscopic Characterization
To confirm the identity and assess the purity of the synthesized 3-Chloromethyl-5-iodo-
pyridine hydrochloride, a combination of spectroscopic techniques is essential.

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would provide unambiguous

structural confirmation.[6][7]

Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm for

pyridine salts). The protons at positions 2, 4, and 6 will each appear as singlets or narrow

doublets due to minimal coupling.

Chloromethyl Protons (-CH₂Cl): A characteristic singlet around δ 4.5-5.0 ppm.

N-H Proton: A broad singlet at a downfield chemical shift (>10 ppm), characteristic of a

pyridinium proton.

¹³C NMR (Carbon Nuclear Magnetic Resonance):

Five signals are expected for the pyridine ring carbons and one for the chloromethyl

carbon. The carbon bearing the iodine will be shifted upfield compared to a C-H carbon,

while the carbons adjacent to the nitrogen will be downfield.

Mass Spectrometry (MS):

Electrospray ionization (ESI-MS) would show the molecular ion peak for the free base

[M+H]⁺ at approximately m/z 253.9, corresponding to the C₆H₆ClIN⁺ species. The isotopic

pattern would be characteristic of a molecule containing one chlorine atom.

Infrared (IR) Spectroscopy:

Key stretches would include C-H (aromatic and aliphatic), C=N and C=C (pyridine ring),

and a C-Cl stretch.
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Applications in Drug Discovery and Medicinal
Chemistry
The true value of 3-Chloromethyl-5-iodo-pyridine hydrochloride lies in its capacity as a

versatile building block for creating libraries of complex molecules.[2][8][9][10] The orthogonal

reactivity of its functional groups allows for a programmed and selective synthetic strategy.

Versatility as a Medicinal Chemistry Scaffold

3-Chloromethyl-5-iodo-pyridinehydrochloride

C(sp²)-C(sp) Coupling
(Sonogashira)

Iodo Group
(Position 5)

C(sp²)-C(sp²) Coupling
(Suzuki, Stille)

Iodo Group
(Position 5)

Nucleophilic Substitution
(SN2)

Chloromethyl Group
(Position 3)

N-Heterocycle Formation

Chloromethyl Group
(Position 3)

Alkynes
R-C≡C-H Diverse ScaffoldsBoronic Acids/Esters

R-B(OR)₂

Amines (R₂NH)
Thiols (RSH)

Alcohols (ROH)

Click to download full resolution via product page

Caption: Orthogonal reactivity of 3-Chloromethyl-5-iodo-pyridine hydrochloride in synthesis.

Modification at the 5-Position (Iodo Group): The C-I bond is a prime site for palladium-

catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or alkyl

groups.

Sonogashira Coupling: Reaction with terminal alkynes installs alkynyl moieties, which can

be further functionalized.

Heck Coupling: Forms new carbon-carbon bonds with alkenes.

Buchwald-Hartwig Amination: Creates C-N bonds to introduce amines.
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Modification at the 3-Position (Chloromethyl Group): The benzylic-like chloride is highly

susceptible to Sₙ2 displacement by a wide range of nucleophiles.

Amines: Forms secondary or tertiary amines, linking the pyridine core to other fragments.

Thiols: Creates thioethers.

Alcohols/Phenols: Generates ethers.

Cyanide: Introduces a nitrile, which can be hydrolyzed to a carboxylic acid or reduced to

an amine.

This dual reactivity allows chemists to first build complexity at the 5-position via robust cross-

coupling chemistry and then use the chloromethyl handle to attach the resulting scaffold to

another part of the target molecule, or vice-versa. This strategic flexibility is invaluable in

modern drug design.[11]

Safety, Handling, and Storage
As a reactive chemical intermediate, 3-Chloromethyl-5-iodo-pyridine hydrochloride requires

careful handling. While specific data for this compound is limited, information from structurally

similar compounds provides a strong basis for safety protocols.[4][12]

GHS Hazard Classification (Anticipated):

Acute Toxicity, Oral (Harmful): Harmful if swallowed.[4][13]

Skin Corrosion/Irritation (Causes skin irritation): May cause irritation or burns upon contact.

[4][13]

Serious Eye Damage/Irritation (Causes serious eye irritation/damage): Risk of serious

damage to eyes.[4][13]

Respiratory Irritation: May cause respiratory irritation.[4]

Table 2: Recommended Handling and Safety Procedures
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Aspect Recommendation

Personal Protective Equipment (PPE)
Wear a lab coat, chemical-resistant gloves (e.g.,

nitrile), and safety glasses or goggles.[12][13]

Engineering Controls
Handle exclusively in a certified chemical fume

hood to avoid inhalation of dust or fumes.[4][12]

Handling

Avoid all personal contact, including inhalation

and contact with skin and eyes. Do not eat,

drink, or smoke in the work area. Wash hands

thoroughly after handling.[4][12]

Storage

Keep the container tightly sealed in a cool, dry,

and well-ventilated place.[4] Store away from

incompatible materials such as strong oxidizing

agents and strong bases.

Spill Response

In case of a spill, wear appropriate PPE. For a

dry spill, carefully sweep up the material to

avoid generating dust and place it in a sealed

container for disposal.[4][12]

First Aid

If Swallowed: Rinse mouth. Do NOT induce

vomiting. Seek immediate medical attention. If

on Skin: Immediately wash with plenty of soap

and water. Remove contaminated clothing. If in

Eyes: Rinse cautiously with water for several

minutes. Remove contact lenses if present and

easy to do. Continue rinsing and seek

immediate medical attention.[12][13]

Conclusion
3-Chloromethyl-5-iodo-pyridine hydrochloride is a high-value synthetic intermediate

designed for the complex demands of modern medicinal chemistry. Its trifunctional nature

provides chemists with a powerful tool for building molecular diversity through selective and

orthogonal chemical transformations. By understanding its properties, synthesis, and reactivity,

researchers can leverage this building block to accelerate the discovery and development of
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next-generation pharmaceuticals. Adherence to strict safety protocols is paramount to ensure

its responsible and effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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